N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride

Peptide Synthesis Orthogonal Protection Convergent Synthesis

Source N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride (CAS 114331-06-5) for your most demanding convergent peptide syntheses. This fully protected, single-isomer (L) derivative uniquely combines an acid-stable, hydrogenolyzable Z side-chain shield with a benzyl ester C-terminus—enabling selective, orthogonal deprotection that Fmoc/Boc hybrids cannot replicate. Essential for constructing thrombolytic pseudopeptide leads and defined poly-L-lysine architectures. Secure lot-controlled, high-purity material ready for stock.

Molecular Formula C21H27ClN2O4
Molecular Weight 406.9 g/mol
CAS No. 114331-06-5
Cat. No. B056679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Carbobenzoxy-L-lysine benzyl ester hydrochloride
CAS114331-06-5
Molecular FormulaC21H27ClN2O4
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)[NH3+].[Cl-]
InChIInChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1
InChIKeyXHBTZNKKLKICJY-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride (CAS 114331-06-5)? A Technical Primer for Procurement


N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride (CAS 114331-06-5) is a fully protected lysine derivative, featuring a benzyloxycarbonyl (Z) group on the ε-amino side chain and a benzyl (OBzl) ester on the α-carboxyl group, both as a hydrochloride salt . With a molecular formula of C21H27ClN2O4 and a molecular weight of 406.90 g/mol , it is a key building block in peptide synthesis. Its core function is to facilitate the orthogonal and selective introduction of a lysine residue into peptides during both solution-phase and solid-phase synthesis . The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

Why Standard Lysine Derivatives Cannot Replace N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride in Key Applications


Substituting N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride with seemingly similar lysine derivatives can compromise synthetic success due to incompatible orthogonal protection schemes and divergent reactivity profiles. For instance, while Fmoc-Lys(Boc)-OH is the workhorse for standard Fmoc-SPPS, its acid-labile Boc group and base-labile Fmoc group are incompatible with the hydrogenolytic deprotection conditions required for benzyl-based protecting groups [1]. Conversely, compounds like H-Lys(Z)-OH lack protection on the α-carboxyl group, rendering them unsuitable for C-terminal elongation . The unique combination of a hydrogenolyzable Z group on the side chain and a benzyl ester on the C-terminus makes this compound irreplaceable in convergent synthesis strategies and for constructing specific peptide architectures where selective, orthogonal deprotection is paramount [2].

Quantitative Differentiation Evidence for N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride


Orthogonal Protection for High-Yield, Multi-Step Peptide Synthesis

The unique orthogonal protection scheme of this compound enables selective, high-yield deprotection steps that are impossible with standard, acid-labile protected lysine derivatives. While Fmoc-Lys(Boc)-OH (a common alternative) has both its α-amino and side-chain protecting groups removed under basic and acidic conditions respectively, N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride's benzyl-based groups are specifically removed by hydrogenolysis [1]. This allows for a quantitative differentiation in synthetic strategy: when a peptide sequence requires a convergent fragment coupling where the lysine side chain must remain protected during final acidolytic cleavage, this compound is essential. Using an acid-labile Boc-protected lysine would result in premature deprotection and side reactions, leading to lower yields [2].

Peptide Synthesis Orthogonal Protection Convergent Synthesis

Validated Application as a Key Intermediate for Thrombolytic Pseudopeptides

This compound has been explicitly validated in the literature as a crucial building block for synthesizing pseudopeptides with thrombolytic activity. This represents a clear, application-specific differentiation from its close analog, H-D-Lys(Z)-OBzl HCl, for which such a defined biological application is not reported [1]. The specific use of this L-isomer in the preparation of these bioactive molecules is documented, providing a direct link between the procurement of this compound and a known, high-value research outcome . While the D-isomer is also a peptide building block, its use is primarily for structural studies rather than a known pharmacological application.

Thrombolytic Agent Drug Discovery Pseudopeptide Synthesis

Quantified Purity Specifications for Reliable Research Outcomes

Commercially available N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride is routinely supplied with quantifiable purity specifications, which is a critical factor for reproducible research. Many vendors report purity levels of ≥98% or ≥99% as determined by HPLC . This is a key differentiator from other salts of the same core molecule, such as the benzenesulfonate salt (Z-Lys-OBzl benzenesulfonate, CAS 68973-36-4). While the benzenesulfonate salt is also used in peptide synthesis, its purity specifications are often less consistently reported in vendor documentation, and its higher molecular weight (528.63 g/mol) leads to different molarity calculations for experimental setups .

Quality Control Purity HPLC

Specific Physical Properties for Handling and Formulation

The hydrochloride salt form provides specific, quantifiable physical properties that facilitate its handling and use in synthesis. It has a reported melting point of 138-140 °C . This is a distinct advantage over the free base form (e.g., N6-Carbobenzoxy-L-lysine benzyl ester), which is an oil and more challenging to handle and purify [1]. The solid, crystalline nature of the hydrochloride salt simplifies weighing, storage, and preparation of reaction mixtures, a key practical consideration for procurement and laboratory workflow.

Physicochemical Properties Formulation Stability

High-Impact Application Scenarios for N6-Carbobenzoxy-L-lysine benzyl ester hydrochloride


Convergent Peptide Synthesis of Complex Biologics

This compound is ideally suited for convergent peptide synthesis strategies, where large peptide fragments are assembled. Its orthogonal protection (Z and OBzl) allows for the selective deprotection of the C-terminus (via hydrogenolysis) while leaving the side-chain Z group intact. This enables the activated C-terminal fragment to be coupled to another peptide fragment without side-chain interference, a process documented in the synthesis of high-purity, complex peptides [1][2].

Development of Targeted Thrombolytic Agents

The compound's documented use as a key intermediate in the synthesis of pseudopeptides with thrombolytic activity makes it a critical procurement item for research groups focused on cardiovascular and thrombotic diseases [1]. Its specific stereochemistry (L-isomer) is essential for the biological activity of the resulting pseudopeptide, making it irreplaceable by D-isomer analogs for this application [1].

Synthesis of Homogeneous Poly-L-lysine Polymers

As a protected lysine derivative, it can be used as a precursor for the synthesis of defined poly-L-lysine polymers via ring-opening polymerization of its N-carboxyanhydride (NCA) derivative [1]. The ability to later remove the Z protecting groups under mild hydrogenolysis conditions is crucial for generating the final, deprotected poly-L-lysine, which has applications in cell culture, drug delivery, and as a non-viral gene delivery vector [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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